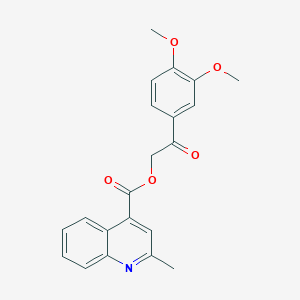

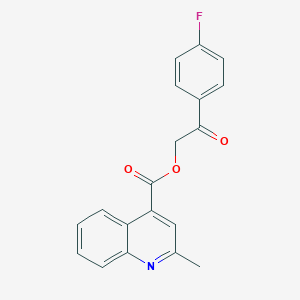

2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate, also known as FMOC-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. It belongs to the family of quinoline carboxylic acid derivatives and has a molecular weight of 381.4 g/mol.

Mecanismo De Acción

Target of Action

It is known that quinolone derivatives, such as this compound, often target enzymes involved in dna replication, such as dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, making them popular targets for antibacterial drugs .

Mode of Action

Quinolone derivatives generally work by inhibiting the aforementioned enzymes, dna gyrase and topoisomerase iv . This inhibition prevents the supercoiling and unwinding of bacterial DNA, which is necessary for replication and transcription . As a result, the bacteria cannot reproduce or function properly, leading to their death .

Biochemical Pathways

The affected biochemical pathways largely depend on the specific targets of the compound. In the case of DNA gyrase and topoisomerase IV inhibition, the primary affected pathway is bacterial DNA replication . By preventing the supercoiling and unwinding of DNA, these enzymes cannot carry out their normal function, leading to halted DNA replication and ultimately, bacterial death .

Pharmacokinetics

Quinolones are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys . These properties can be influenced by various factors, including the specific structure of the compound, the presence of other drugs, and individual patient characteristics .

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth and replication due to the disruption of DNA replication . This could potentially lead to the death of bacterial cells, making such compounds useful as antibacterial agents .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion . The compound’s stability could also be affected by factors such as temperature and light .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH in lab experiments include its stability, ease of use, and compatibility with SPPS. The Mtt group is stable to the harsh conditions of SPPS and can be easily removed by treatment with mild acid to yield the free lysine residue. However, the limitations of using 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH include its cost and availability.

Direcciones Futuras

1. Development of new protecting groups for lysine residues in SPPS.

2. Synthesis of novel peptides and proteins for biological and medical applications.

3. Investigation of the structure-activity relationship of peptides and proteins.

4. Development of new methods for peptide and protein synthesis.

5. Investigation of the role of lysine residues in protein-protein interactions.

Métodos De Síntesis

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH involves the reaction of 2-methylquinoline-4-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then protected with a tert-butyloxycarbonyl (Boc) group and subsequently deprotected to obtain 2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH.

Aplicaciones Científicas De Investigación

2-(4-Fluorophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate(Mtt)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) as a protecting group for lysine residues. The Mtt group is stable to the harsh conditions of SPPS and can be easily removed by treatment with mild acid to yield the free lysine residue.

Propiedades

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO3/c1-12-10-16(15-4-2-3-5-17(15)21-12)19(23)24-11-18(22)13-6-8-14(20)9-7-13/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXGJEHOJWXMNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511520.png)

![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)